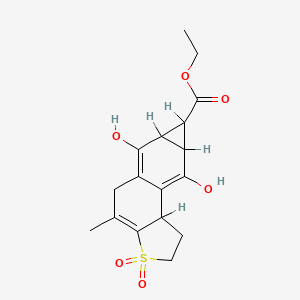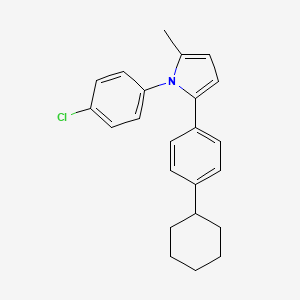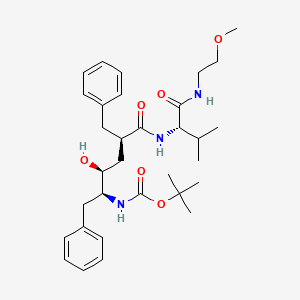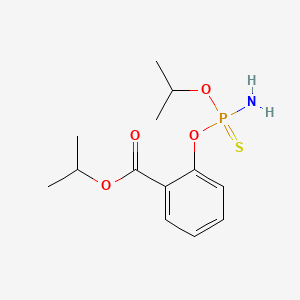
Einecs 279-002-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 279-002-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
Einecs 279-002-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .
Wissenschaftliche Forschungsanwendungen
Einecs 279-002-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology and medicine, it may be utilized in the development of pharmaceuticals or as a tool for studying biological processes. Industrially, the compound can be employed in the manufacture of specialty chemicals, polymers, or other advanced materials .
Wirkmechanismus
The mechanism of action of Einecs 279-002-0 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. In chemical reactions, its mechanism of action would involve the formation and breaking of chemical bonds under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Einecs 279-002-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Einecs 279-109-2
- Einecs 278-621-3
- Einecs 278-380-4
- Einecs 286-832-7
These compounds may share similar chemical structures or properties but can differ in their specific applications, reactivity, and mechanisms of action. This compound is unique in its specific combination of properties and applications, making it valuable for certain specialized uses.
Eigenschaften
CAS-Nummer |
78902-43-9 |
|---|---|
Molekularformel |
C23H33N5O6 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
N,N-diethylethanamine;5-[(2E,4E)-5-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H18N4O6.C6H15N/c1-18-12(22)10(13(23)19(2)16(18)26)8-6-5-7-9-11-14(24)20(3)17(27)21(4)15(11)25;1-4-7(5-2)6-3/h5-10H,1-4H3;4-6H2,1-3H3/b7-5+,8-6+; |
InChI-Schlüssel |
XHMHEMXQRCBPMZ-PUFOULASSA-N |
Isomerische SMILES |
CCN(CC)CC.CN1C(=O)C(C(=O)N(C1=O)C)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CCN(CC)CC.CN1C(=O)C(C(=O)N(C1=O)C)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)


![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)




![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)



